[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Biochemical Pathways
It’s important to note that any drug’s mechanism of action often involves the modulation of biochemical pathways, leading to downstream effects that can be therapeutic or toxic .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment . .
Activité Biologique
The compound [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
The unique structure incorporates multiple functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways. This was evidenced in studies where treatment led to increased early and late apoptosis in various cancer cell lines (e.g., M-HeLa cells) at concentrations as low as 10 μM .
- Case Study : A study demonstrated that at a concentration of 10 μM, the compound caused a notable increase in apoptotic cells compared to control groups. The percentage of cells undergoing early apoptosis reached up to 14.46% after treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Biofilm Inhibition : Research indicates that it can significantly inhibit biofilm formation in bacterial cultures at concentrations ranging from 10−5M to 10−9M. The maximum inhibition observed was at 10−4M, where biofilm formation was reduced to 5.78% compared to controls .
Cytotoxicity
The cytotoxic effects of the compound were assessed through various assays:
- IC50 Values : The IC50 values for different cell lines were determined to quantify the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of approximately 50 μM for certain derivatives of similar compounds .
Apoptosis Induction
The compound appears to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed alterations in mitochondrial membrane potential (ΔΨm), indicating that the compound affects mitochondrial function leading to cell death.
Cell Cycle Arrest
Studies have shown that treatment with the compound results in cell cycle arrest at the G0/G1 phase. This was particularly evident in M-HeLa cells where treatment led to an increase in G0/G1 phase arrest by approximately 62.91% compared to control cells .
Summary of Research Findings
Study | Biological Activity | Concentration Range | Key Findings |
---|---|---|---|
Study 1 | Anticancer | 10 μM | Induced apoptosis in M-HeLa cells |
Study 2 | Biofilm inhibition | 10−5M - 10−9M | Maximum inhibition at 10−4M (5.78%) |
Study 3 | Cytotoxicity | ~50 μM | Established IC50 values for various derivatives |
Propriétés
IUPAC Name |
[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKSZWIPHAVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(COC2)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.